(7-Methylisoquinolin-1-yl)methanol
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Overview
Description
(7-Methylisoquinolin-1-yl)methanol is an organic compound with the molecular formula C11H11NO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by a methyl group attached to the seventh position of the isoquinoline ring and a methanol group attached to the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylisoquinolin-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methylation: The isoquinoline undergoes a methylation reaction to introduce a methyl group at the seventh position. This can be achieved using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Hydroxymethylation: The methylated isoquinoline is then subjected to a hydroxymethylation reaction to introduce the methanol group at the first position. This can be done using formaldehyde (CH2O) and a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions: (7-Methylisoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: (7-Methylisoquinolin-1-yl)carboxylic acid.
Reduction: (7-Methylisoquinolin-1-yl)methane.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Scientific Research Applications
(7-Methylisoquinolin-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Methylisoquinolin-1-yl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Isoquinoline: The parent compound without the methyl and methanol groups.
7-Methylisoquinoline: Similar structure but lacks the methanol group.
1-Isoquinolinemethanol: Similar structure but lacks the methyl group.
Uniqueness: (7-Methylisoquinolin-1-yl)methanol is unique due to the presence of both the methyl and methanol groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(7-methylisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-9-4-5-12-11(7-13)10(9)6-8/h2-6,13H,7H2,1H3 |
InChI Key |
VSQFNWRYJLAQDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN=C2CO |
Origin of Product |
United States |
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